3-Amino-5-methylhexanoic acid

説明

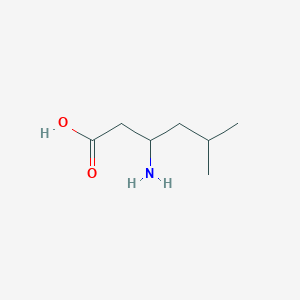

Structure

3D Structure

特性

IUPAC Name |

3-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYMSIKVLAPCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369992 | |

| Record name | 3-Amino-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3653-34-7 | |

| Record name | 3-Amino-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-beta -Homoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis Methodologies

Established Reaction Pathways

Several synthetic routes have been developed for 3-Amino-5-methylhexanoic acid, each with distinct strategies for constructing the carbon skeleton and introducing the amine functionality. These methods range from classical amino acid syntheses to more modern asymmetric approaches.

The amidomalonate synthesis is a versatile and established method for preparing α-amino acids. This method is a variation of the malonic ester synthesis. It involves the alkylation of a diethyl acetamidomalonate with an appropriate alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid. For the synthesis of branched amino acids like this compound, a suitable branched alkyl halide is required. The process starts with the deprotonation of diethyl acetamidomalonate by a base, creating a nucleophilic enolate that then reacts with the alkyl halide in an SN2 reaction. Subsequent acidic hydrolysis converts the diester and the amide to a dicarboxylic acid and an amine, respectively. The resulting intermediate then undergoes decarboxylation upon heating to furnish the final amino acid. libretexts.orgyoutube.com

Reductive amination is a powerful and widely used method for the synthesis of amines, including amino acids. wikipedia.orgorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this strategy can be employed by selecting an appropriate keto-acid precursor. The reaction can be performed in a one-pot process where the carbonyl compound, ammonia, and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com In biochemical systems, reductive amination is a key reaction in amino acid biosynthesis, such as the formation of glutamate (B1630785) from α-ketoglutarate, catalyzed by dehydrogenase enzymes. wikipedia.orgnih.gov

Some synthetic approaches to (±)-pregabalin have utilized a reductive amination strategy starting from 3-cyano-5-methylhexanoic acid. In this method, the nitrile group is reduced to a primary amine. For instance, treatment of 3-cyano-5-methylhexanoic acid with nickel(II) chloride hexahydrate and sodium borohydride in methanol (B129727) can yield racemic this compound. niscpr.res.in

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| α-Keto acid | Ammonia, Reducing Agent (e.g., NaBH₄) | Imine | α-Amino acid |

| 3-Cyano-5-methylhexanoic acid | NiCl₂·6H₂O, NaBH₄, Methanol | Not isolated | (±)-3-Amino-5-methylhexanoic acid |

Achieving the desired stereochemistry is crucial, as the biological activity of this compound resides in a single enantiomer, (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid. acs.org Enantioselective hydrogenation is a key technique for establishing this chiral control. This method often involves the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst.

A notable approach involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. acs.orgacs.org Rhodium catalysts bearing chiral phosphine (B1218219) ligands, such as Me-DuPHOS, have proven highly effective for this transformation, yielding the desired (S)-3-cyano-5-methylhexanoate with high enantiomeric excess (ee). acs.orgacs.org The subsequent reduction of the nitrile group, for example, through heterogeneous hydrogenation over a nickel catalyst, affords the final (S)-enantiomer of this compound in excellent purity. acs.orgacs.org The use of a salt of the substrate can enhance coordination to the catalyst, leading to higher reactivity and selectivity. acs.orgacs.org

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 3-cyano-5-methylhex-3-enoic acid salt | [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄ | (S)-3-cyano-5-methylhexanoate | 97.7% |

When a synthesis produces a racemic mixture of this compound, resolution is necessary to isolate the desired enantiomer. Diastereomeric salt formation is a classical and effective method for this purpose. libretexts.orglibretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgnih.gov

For resolving racemic this compound, a chiral acid or base can be used. For example, (S)-(+)-mandelic acid has been successfully employed as a resolving agent. acs.orggoogle.com The reaction of the racemic amino acid with (S)-(+)-mandelic acid forms two diastereomeric salts: ((S)-acid·(S)-base) and ((R)-acid·(S)-base). Due to their different solubilities, one diastereomer can be selectively precipitated from a suitable solvent system, such as a mixture of isopropyl alcohol and water. google.com After separation, the desired enantiomer of the amino acid can be recovered by treating the diastereomeric salt with an acid or base to break the salt and remove the resolving agent. libretexts.org Similarly, chiral amines like (R)-(+)-α-phenylethylamine have been used to resolve racemic precursors such as (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. google.com

Several synthetic routes to this compound and its precursors begin with the condensation of isovaleraldehyde (B47997). One common approach involves the Knoevenagel condensation of isovaleraldehyde with diethyl malonate. This reaction, often catalyzed by an amine like di-n-propylamine in the presence of acetic acid, yields an α,β-unsaturated diester. lupinepublishers.com This intermediate can then undergo further transformations to introduce the amino or a precursor functionality.

Another pathway involves the condensation of isovaleraldehyde with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate. google.com This reaction forms a 2-cyano-5-methylhex-2-enoic acid alkyl ester. This intermediate is a versatile precursor that can be converted to this compound through various subsequent steps. google.com

Cyanoacetate esters are valuable starting materials in the synthesis of this compound. As mentioned previously, the condensation of isovaleraldehyde with an alkyl cyanoacetate produces a 2-cyano-5-methylhex-2-enoic acid alkyl ester. google.com This intermediate can be further elaborated. For instance, reaction with a dialkyl malonate can lead to the formation of 3-isobutylglutaric acid. google.com This diacid can then be converted to its anhydride (B1165640), which upon reaction with ammonia, forms (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. This racemic intermediate can then be resolved, and the desired enantiomer subjected to a Hofmann rearrangement to yield (S)-(+)-3-aminomethyl-5-methylhexanoic acid. google.com

Alternatively, a key intermediate, (RS)-ethyl-3-cyano-5-methylhexanoate, can be synthesized and then resolved. niscpr.res.in This resolution can be achieved either through lipase-catalyzed kinetic resolution to give the optically pure (S)-ester or via diastereomeric salt formation with a chiral amine like cinchonidine (B190817) to obtain optically pure (S)-3-cyano-5-methyl-hexanoic acid. niscpr.res.in The resulting optically pure cyano-intermediate is then converted to the final product. niscpr.res.in

Advanced Stereoselective Synthesis

The development of stereoselective methods is paramount for the efficient production of the desired enantiomer of this compound.

Chiral Catalyst-Mediated Asymmetric Synthesis

Asymmetric synthesis utilizing chiral catalysts offers a direct route to enantiomerically enriched products. One prominent example is the asymmetric hydrogenation of a β-substituted acrylic acid precursor. This reaction is often catalyzed by transition metal complexes featuring chiral ligands. For instance, rhodium complexes with chiral phosphine ligands have been successfully employed to achieve high enantioselectivity in the synthesis of key intermediates for this compound. The development of novel organocatalysts has also been a significant area of research, aiming for cost-effective and efficient asymmetric transformations.

Desymmetrization of Cyclic Anhydrides in Chiral Synthesis

The desymmetrization of prochiral cyclic anhydrides is another powerful strategy for accessing chiral building blocks for this compound. This approach involves the enantioselective ring-opening of a symmetric anhydride with a nucleophile, catalyzed by a chiral entity. Cinchona alkaloids and their derivatives have proven to be effective catalysts in these reactions, yielding hemiester products with high enantiomeric excess. These chiral hemiesters can then be further elaborated to afford the target amino acid.

| Catalyst Type | Nucleophile | Typical Enantiomeric Excess (ee) |

| Cinchona Alkaloids | Alcohols | High |

| Chiral Amines | Alcohols | High |

| Enzymes (Lipases) | Alcohols | Variable |

Enantiomeric Enrichment Techniques and Strategies

Various techniques are employed to enhance the enantiomeric purity of this compound and its intermediates. Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a widely used method. For instance, racemic 3-(carbamoylmethyl)-5-methylhexanoic acid can be resolved using optically active amines like (R)-phenylethylamine.

Sustainable and Efficient Synthesis Approaches

The fine chemical industry is increasingly focused on developing sustainable and efficient manufacturing processes.

Process Optimization for Industrial Scale Research

The transition from laboratory-scale synthesis to industrial production necessitates significant process optimization. For this compound, this includes the development of green and efficient synthesis routes that utilize readily available and inexpensive raw materials, involve fewer reaction steps, and operate under mild conditions. A key aspect of industrial process development is the implementation of robust and scalable synthetic methods that ensure high yield and purity of the final product.

Chemoenzymatic processes have emerged as a highly attractive option for the industrial synthesis of this compound. These methods combine the selectivity of enzymatic catalysis with the efficiency of chemical transformations. For example, a manufacturing process has been developed that utilizes a lipase (B570770) for the kinetic resolution of a key intermediate. This process is noted for its high yield, improved efficiency, and reduced environmental impact compared to earlier manufacturing methods. The use of biocatalysis aligns with the principles of green chemistry by often allowing for reactions to be performed in aqueous media under mild conditions, thereby reducing the use of hazardous solvents and reagents.

| Synthesis Approach | Key Features | Advantages for Industrial Scale |

| Chemoenzymatic | Combination of chemical and enzymatic steps. | High selectivity, mild reaction conditions, potential for racemization and recycling of undesired enantiomers. |

| Asymmetric Catalysis | Use of chiral catalysts to directly produce the desired enantiomer. | High atom economy, reduced need for resolution steps. |

| Green Chemistry Routes | Focus on using sustainable starting materials and reagents. | Reduced environmental impact, improved process safety. |

The continuous effort in process research and development aims to further enhance the sustainability and cost-effectiveness of this compound production, ensuring its availability for various applications.

Green Chemistry Principles in this compound Production

The industrial synthesis of this compound has evolved to incorporate various principles of green chemistry to enhance sustainability and reduce environmental impact. This progression is evident in the shift from traditional chemical synthesis routes to more efficient chemoenzymatic and biocatalytic methods. The application of these principles is primarily demonstrated through the use of biocatalysis, avoidance of hazardous reagents, and improvement of process efficiency metrics such as atom economy and E-factor.

A significant advancement in the green synthesis of (S)-3-Amino-5-methylhexanoic acid involves the use of enzymes for kinetic resolution of key intermediates. dbu.deacs.org Traditional chemical syntheses often employed non-benign chemicals like alkali cyanides, nitro compounds, or azides. niscpr.res.in In contrast, modern approaches utilize enzymes such as lipases to achieve high enantioselectivity under mild reaction conditions. dbu.denih.gov For instance, a chemoenzymatic process can resolve racemic intermediates, allowing for the desired (S)-enantiomer to be produced with high purity. acs.org

One of the key metrics used to evaluate the "greenness" of a chemical process is the E-factor, which is the ratio of the mass of waste to the mass of the product. In the production of this compound, a first-generation chemical synthesis process had an E-factor of 86. dbu.de The development of a second-generation chemoenzymatic route, which incorporates an enzymatic resolution step, led to a significant reduction in the E-factor to 17. dbu.deacs.org This five-fold decrease in waste generation highlights the substantial environmental benefits of applying green chemistry principles. acs.org

The improved chemoenzymatic process also demonstrates advantages in solvent use. While some syntheses may utilize organic solvents such as 2-methyl tetrahydrofuran, methyl tert-butyl ether, or dimethylformamide, a notable green achievement is the development of a process where all four manufacturing steps are conducted in water. niscpr.res.innih.gov This largely aqueous process significantly reduces the use and waste associated with organic solvents. acs.org

The following interactive table provides a comparison of different synthetic routes for this compound based on key green chemistry metrics.

| Synthetic Route | Key Green Chemistry Principle Applied | E-factor | Solvent | Key Advantages |

|---|---|---|---|---|

| First-Generation Chemical Synthesis | Classical Resolution | 86 | Organic Solvents | Established chemical route |

| Second-Generation Chemoenzymatic Synthesis | Enzymatic Kinetic Resolution | 17 | Primarily Water | 5-fold reduction in waste, use of biocatalyst, recycling of undesired enantiomer |

The detailed research findings indicate a clear trend towards the adoption of greener manufacturing processes for this compound. The use of biocatalysis, particularly lipase-based resolution, has been a cornerstone of this development. nih.gov This approach not only improves the enantiomeric purity of the final product but also operates under milder conditions and reduces the reliance on hazardous materials. nih.gov The ability to conduct the synthesis in water further enhances the environmental profile of the production process. nih.gov

Chemical Reactivity and Derivatization Studies

Fundamental Chemical Transformations

The reactivity of 3-Amino-5-methylhexanoic acid is characterized by the distinct chemical behaviors of its two primary functional groups.

The primary amino group of this compound is susceptible to oxidation. Depending on the specific reagents and reaction conditions employed, this transformation can yield different products. A common outcome of the oxidation of the amino group is the formation of the corresponding oximes or nitriles. smolecule.com Another notable reaction involves the use of ninhydrin, a chromogenic agent, which reacts with the primary amine through an oxidative deamination process. scielo.org.za This particular reaction is significant in analytical chemistry for the detection and quantification of amino acids.

The carboxylic acid group within the this compound molecule can undergo reduction to form a primary alcohol. This transformation is typically achieved using powerful reducing agents. A standard reagent for this type of reduction is lithium aluminum hydride (LiAlH₄), which is capable of converting the carboxylic acid to its corresponding alcohol.

The amino group of this compound possesses nucleophilic characteristics, enabling it to participate in substitution reactions with various electrophilic compounds. smolecule.comsmolecule.com This reactivity is frequently exploited to synthesize a wide array of derivatives. For instance, the amino group can react with acyl chlorides or anhydrides to form stable amide linkages. smolecule.com Similarly, it can react with alkyl halides, leading to the formation of secondary or tertiary amines. smolecule.com These nucleophilic substitution reactions are pivotal in creating more complex molecules from the basic this compound scaffold.

Derivatization for Research Applications

Derivatization, the process of chemically modifying a compound to enhance its properties for analysis, is a cornerstone of studying amino acids like this compound. These modifications can improve volatility, stability, and detectability.

For analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization of polar molecules like amino acids is often necessary. sigmaaldrich.com The goal is to convert the non-volatile amino acid into a more volatile and thermally stable derivative suitable for analysis. sigmaaldrich.com

Several strategies are employed for the derivatization of amino acids for analytical purposes:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens on the amino and carboxylic acid groups with nonpolar tert-butyl dimethylsilyl (TBDMS) groups. sigmaaldrich.com This process significantly increases the volatility of the amino acid for GC-Mass Spectrometry (GC-MS) analysis. sigmaaldrich.com

Acylation/Esterification: A two-step process involving esterification of the carboxylic acid group followed by acylation of the amino group is common. For GC-MS analysis, chemical modification with methyl chloroformate in the presence of methanol (B129727) can create stable methyl esters of methoxycarbonyl derivatives. nist.gov

Pre-Column Derivatization for HPLC: Before separation by HPLC, amino acids can be tagged with molecules that enhance their retention on reverse-phase columns and allow for sensitive detection. lcms.cz Common reagents for this purpose include 9-fluorenylmethyl chloroformate (FMOC) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which react with the primary amino group. lcms.czmolnar-institute.com

Table 1: Common Derivatization Reagents for Amino Acid Analysis

| Derivatization Reagent | Analytical Technique | Target Functional Group(s) | Resulting Derivative |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | Amino, Carboxyl | tert-butyl dimethylsilyl (TBDMS) derivative sigmaaldrich.com |

| Methyl Chloroformate / Methanol | GC-MS | Amino, Carboxyl | Methyl ester of methoxycarbonyl derivative nist.gov |

| 9-fluorenylmethyl chloroformate (FMOC) | HPLC | Amino | FMOC-amino acid lcms.cz |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | HPLC-MS | Amino | AQC-amino acid molnar-institute.com |

| o-phthalaldehyde (OPA) / Mercaptopropionic acid (MPA) | HPLC | Primary Amino | Isoindole derivative lcms.cz |

To quantify compounds that lack a strong chromophore (a part of a molecule that absorbs light), derivatizing agents can be used to attach a light-absorbing moiety. tandfonline.com This is a common strategy for the spectrophotometric analysis of aliphatic amines and amino acids. tandfonline.com

Several reagents are effective for introducing a chromophore to the this compound structure:

Ninhydrin (NIN): This reagent reacts with the primary amino group of amino acids to produce a deep purple-colored product known as "Ruhemann's purple". tandfonline.comsemanticscholar.org The intensity of this color, which can be measured with a spectrophotometer, is proportional to the concentration of the amino acid. scielo.org.zatandfonline.com

p-dimethylamino benzaldehyde (B42025) (PDAB): In an acidic medium, the amino group of a target molecule can react with the carbonyl group of PDAB to yield a colored complex that can be quantified spectrophotometrically. tandfonline.comsemanticscholar.org

Nitrobenzoyl Reagents: Reagents such as nitrobenzoyl chlorides can be used to introduce a chromophoric nitrobenzoyl group onto the amino functionality. tandfonline.com

Other Reagents: Other chromophoric tags include benzoyl chloride and m-toluoyl chloride, which add an aromatic moiety, and Bromophenol Blue, which can form a colored ion-pair complex with the amino acid. tandfonline.comajrconline.org The AQC reagent used in HPLC also provides a chromophoric and fluorophoric quinoline (B57606) tag, enhancing detection. molnar-institute.com

Table 2: Research Findings on Chromophoric Tagging

| Derivatizing Agent | Reaction Principle | λmax of Product | Application |

|---|---|---|---|

| Ninhydrin (NIN) | Forms a colored complex ("Ruhemann's purple") via reaction with the primary amino group. tandfonline.com | ~570 nm (for most amino acids) | Spectrophotometric determination of amino acids. scielo.org.za |

| p-dimethylamino benzaldehyde (PDAB) | Condensation reaction between the primary amine and the aldehyde in an acidic medium. semanticscholar.org | 395.80 nm (for a related compound) semanticscholar.org | Spectrophotometric estimation from bulk and capsule formulations. tandfonline.com |

| Bromophenol Blue | Forms a colored ion-pair complex in the presence of an acid phthalate (B1215562) buffer. ajrconline.org | 592 nm (for a related compound) ajrconline.org | Spectrophotometric determination. ajrconline.org |

Stability and Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. ijariit.com Studies on this compound have revealed its susceptibility to degradation under various stress conditions.

Hydrolytic Degradation Mechanisms

Hydrolytic stability is assessed by subjecting the compound to acidic, alkaline, and neutral conditions.

Acidic Hydrolysis: Studies have shown that this compound is relatively stable under acidic conditions. For instance, even after refluxing in 5N HCl for two days, no significant degradation was observed. tsijournals.com Another study using 5 M HCl also indicated stability against acidic degradation. asianpubs.org

Alkaline Hydrolysis: The compound is significantly less stable under alkaline conditions. Exposure to 0.1 N NaOH for 8 hours resulted in approximately 55% degradation. tsijournals.com Forced degradation with 5 M NaOH also confirmed its susceptibility to alkaline hydrolysis. asianpubs.org During HPLC analysis, alkaline impurities in the sample diluent can catalyze the formation of an artifactual degradant, an ethylamidine derivative, through a nucleophilic attack of the amino group on the cyano group of acetonitrile (B52724) (a common HPLC solvent). nih.gov

Neutral Hydrolysis: Under neutral conditions (refluxing in distilled water), this compound has been found to be stable, with no significant decrease in the peak area observed after 24 hours. tsijournals.com

Oxidative Stability and Degradation Product Identification

Oxidative degradation is typically investigated using hydrogen peroxide.

This compound has been shown to be susceptible to oxidative stress. tsijournals.comiajps.com Treatment with 30% hydrogen peroxide leads to degradation. asianpubs.org One study reported approximately 55.13% degradation upon exposure to oxidative conditions. tsijournals.com The amino group of the molecule can be oxidized to form corresponding oximes or nitriles. In the presence of excipients like lactose (B1674315), heating can lead to the formation of Maillard reaction products and Amadori rearrangements, resulting in several degradation products. nih.gov

Thermal and Photolytic Degradation Studies

Thermal Degradation: this compound demonstrates good stability under thermal stress. Studies have shown it to be stable under thermal degradation conditions as per ICH guidelines. tsijournals.com However, prolonged heating at high temperatures can lead to decomposition. fishersci.be For example, heating (S)-3-Carbamoylmethyl-5-methylhexanoic acid, a related compound, in xylene can cause it to cyclize into 4-isobutyl-piperidine-2,6-dione. researchgate.net

Photolytic Degradation: The compound is generally stable under photolytic conditions when exposed to UV light as per ICH guidelines. tsijournals.comiajps.com One study indicated that a related compound, macozinone, was highly unstable under photolytic degradation, suggesting that specific structural features can greatly influence photostability. researchgate.net

Interactive Data Table: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Observation | Degradation Products Identified |

| Acidic Hydrolysis | 5N HCl, reflux, 2 days tsijournals.com | Stable | - |

| Alkaline Hydrolysis | 0.1 N NaOH, 8 hours tsijournals.com | ~55% degradation | - |

| Alkaline Hydrolysis | Alkaline impurities in acetonitrile diluent nih.gov | Significant degradation (~92%) | Ethylamidine derivative of pregabalin (B1679071) nih.gov |

| Oxidative Degradation | 30% H2O2 asianpubs.orgtsijournals.com | ~55% degradation tsijournals.com | Oximes, nitriles |

| Thermal Degradation | ICH guidelines tsijournals.com | Stable | - |

| Photolytic Degradation | ICH guidelines tsijournals.comiajps.com | Stable | - |

| Other | Heating with lactose nih.gov | Significant degradation | Maillard reaction products, Amadori rearrangement products nih.gov |

Biochemical Roles and Mechanistic Investigations

Neurochemical Modulatory Activities

The primary interest in 3-amino-5-methylhexanoic acid stems from its influence on neurochemical pathways, largely understood through the study of its derivative, pregabalin (B1679071).

Research has demonstrated that pregabalin, a structural analogue of this compound, indirectly modulates the release of several key neurotransmitters. nih.gov By binding to the alpha2-delta (α2δ) subunit of voltage-gated calcium channels, it subtly reduces the synaptic release of excitatory neurotransmitters. nih.govdrugbank.com This modulatory effect is believed to be central to its activity in reducing neuronal excitability. nih.gov

Studies have shown that this action leads to a decrease in the release of a range of neurotransmitters, including:

Glutamate (B1630785) wikipedia.orgfrontiersin.org

Norepinephrine (noradrenaline) wikipedia.orgfrontiersin.org

Serotonin frontiersin.org

Substance P wikipedia.orgfrontiersin.org

Calcitonin gene-related peptide wikipedia.org

One study on human neocortex slices found that pregabalin inhibited the potassium-evoked release of acetylcholine, noradrenaline, and serotonin, while not affecting dopamine (B1211576) release. frontiersin.org This suggests a degree of selectivity in its modulatory effects on different neurotransmitter systems.

This compound is structurally analogous to gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. nih.govresearchgate.net This structural similarity has prompted extensive investigation into its interaction with the GABAergic system.

While it is considered a GABA analogue, research indicates that its primary mechanism of action does not involve direct interaction with GABA receptors. wikipedia.orgpharmacompass.com Studies on its derivative, pregabalin, have shown that it does not bind to GABA receptors, nor does it affect GABA transport or metabolism directly. wikipedia.orgnih.gov

However, some evidence suggests an indirect influence on GABA levels. A number of studies propose that at higher concentrations, pregabalin may enhance the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. nih.govgoogle.comgoogle.com This potential increase in GABA synthesis could contribute to a decrease in neuronal excitability. nih.gov

| Interaction with GABAergic System | Finding |

| Receptor Binding | Does not directly bind to GABA receptors. wikipedia.orgpharmacompass.com |

| GABA Metabolism | Does not directly modulate GABA transport or metabolism. nih.gov |

| Enzyme Activity | May enhance the activity of glutamic acid decarboxylase (GAD) at higher concentrations. nih.govgoogle.com |

Molecular Target Characterization

The biochemical effects of this compound and its derivatives are rooted in their interactions with specific molecular components within the cell.

The most well-characterized molecular target for the pharmacologically active derivative of this compound, pregabalin, is the α2δ subunit of voltage-gated calcium channels. nih.govdrugbank.comwikipedia.org Beyond this primary target, research suggests potential interactions with other cellular enzymes.

As mentioned, there is evidence for the enhancement of glutamic acid decarboxylase (GAD) activity, which would lead to increased GABA synthesis. google.com Additionally, some reports indicate that (R)-3-Amino-5-methylhexanoic acid may possess Kras inhibiting properties. chemicalbook.com The incorporation of related structures into peptides has also been explored to study and inhibit other enzymes, such as trypsin. smolecule.com

The binding of pregabalin to the α2δ subunit of voltage-gated calcium channels is a high-affinity interaction that is central to its mechanism of action. nih.govfrontiersin.org It is important to note that this binding occurs on an auxiliary subunit of the channel, not the main ion-conducting pore (the α1 subunit). wikipedia.org This interaction is what modulates the influx of calcium into the presynaptic terminal, thereby reducing the release of neurotransmitters. nih.gov The binding to this specific subunit is considered responsible for the observed anticonvulsant, analgesic, and anxiolytic effects in preclinical models. wikipedia.org

Comparative Biochemical Analysis

The biochemical profile of this compound is often understood by comparing it to related compounds.

It is structurally and functionally related to gabapentin; both compounds exert their effects through the α2δ protein subunit. nih.gov However, the unique structural features of this compound, such as its specific chiral configuration and the methyl group at the fifth position, differentiate it from other amino acids.

Compared to other branched-chain amino acids, it is suggested to have a more direct influence on the synthesis of GABA. Its classification as a beta-amino acid also distinguishes it from the more common alpha-amino acids that constitute proteins. smolecule.com In its solid state, it exists as a zwitterion, a characteristic it shares with gabapentin. researchgate.net

| Compound | Primary Molecular Target | Relationship to GABA | Key Structural Feature |

| This compound | Precursor to pregabalin which targets the α2δ subunit. smolecule.comnih.gov | GABA analogue; may indirectly increase GABA levels. nih.govnih.gov | Beta-amino acid with a methyl group at the 5th position. smolecule.com |

| Gabapentin | α2δ subunit of voltage-gated calcium channels. nih.gov | GABA analogue; does not bind to GABA receptors. frontiersin.org | Gamma-amino acid. researchgate.net |

| GABA | GABA receptors (GABA-A, GABA-B). google.com | The primary inhibitory neurotransmitter itself. google.com | Gamma-amino acid. researchgate.net |

Distinctive Biochemical Profile Compared to Other Branched-Chain Amino Acids

This compound, a derivative of the branched-chain amino acid (BCAA) leucine, exhibits a unique biochemical profile that sets it apart from canonical α-amino acids like leucine, isoleucine, and valine. While it shares structural similarities and some metabolic interactions with leucine, its classification as a β-amino acid fundamentally alters its biological behavior and interactions. smolecule.comrug.nl

Unlike typical BCAAs, which are primarily incorporated into proteins and involved in metabolic regulation and energy production, this compound and its enantiomers demonstrate significant activity within the central nervous system. nih.gov A key distinction lies in its influence on the synthesis and modulation of the neurotransmitter gamma-aminobutyric acid (GABA). Research comparing it with other BCAAs has shown that while they may share some metabolic pathways, (R)-3-amino-5-methylhexanoic acid has a more direct and unique influence on GABA synthesis.

The structural difference—the amino group being on the beta-carbon instead of the alpha-carbon—leads to different enzymatic interactions. For instance, the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent S-selective transaminase from Mesorhizobium sp. (MesAT) can process both β-amino acids like (R)-3-amino-5-methylhexanoic acid and α-amino acids. rug.nlnih.gov However, the binding orientation within the enzyme's active site is reversed for β-amino acids compared to α-amino acids, a binding mode not previously reported for PLP-dependent aminotransferases. nih.gov This demonstrates a specific enzymatic evolution to accommodate both types of substrates, highlighting a significant divergence from standard BCAA metabolism. nih.gov

Due to its structural resemblance to leucine, it has been investigated for its potential to be incorporated into peptides and proteins, which could alter their structure and function. It may also interact with enzymes or receptors that typically recognize leucine. smolecule.com

Table 1: Comparative Profile of this compound and Canonical Branched-Chain Amino Acids

| Feature | This compound | Leucine, Isoleucine, Valine (Canonical BCAAs) |

| Structure | β-amino acid | α-amino acids |

| Primary Role | Neurotransmitter modulation (GABA analogue activity) nih.govlupinepublishers.com | Protein synthesis, metabolic signaling, energy production nih.gov |

| Enzymatic Interaction | Can bind to specific enzymes like MesAT in a reverse orientation compared to α-amino acids. nih.gov | Substrates for branched-chain aminotransferase (BCAT) in standard metabolic pathways. nih.gov |

| Key Biological Target | Alpha2-delta subunit of voltage-gated calcium channels (for its S-enantiomer, pregabalin). nih.gov | Primarily involved in mTOR signaling pathway for protein synthesis. |

| Metabolic Influence | Directly influences GABA synthesis and levels. google.com | General roles in glucose metabolism and as nitrogen donors. nih.gov |

Structure-Activity Relationship Elucidation in Biological Contexts

The biological activity of this compound is highly dependent on its stereochemistry and three-dimensional structure. The specific arrangement of its functional groups dictates its interaction with molecular targets, most notably in the nervous system.

The pharmacologically active S-enantiomer, known as pregabalin, is a structural analogue of the inhibitory neurotransmitter GABA. nih.govresearchgate.net Despite this structural similarity, it does not bind to GABA receptors or affect GABA uptake or degradation directly. nih.gov Instead, its mechanism of action is mediated by its high-affinity binding to the alpha2-delta (α2-δ) subunit protein of voltage-gated calcium channels in the central nervous system. nih.gov This interaction is crucial for its anticonvulsant, anxiolytic, and analgesic properties observed in animal models. nih.gov By binding to the α2-δ subunit, it acts as a presynaptic modulator, reducing the release of several excitatory neurotransmitters from hyperexcited neurons. nih.gov

Structural investigations through X-ray crystallography have provided detailed insights into how the (R)-enantiomer interacts with enzymes. When complexed with the bacterial aminotransferase MesAT, (R)-3-amino-5-methylhexanoic acid forms a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor via its β-amino group. nih.gov The molecule orients itself so that its carboxylate group forms a salt bridge with an arginine residue (Arg-54) in the active site, while its aliphatic side chain (the isobutyl group) settles into a hydrophobic binding pocket. nih.gov This precise fit and the resulting covalent adduct represent an external aldimine intermediate, a key step in the enzymatic reaction. nih.gov

Table 2: Structure-Activity Relationship Highlights

| Structural Feature | Biological Activity / Interaction | Mechanism |

| S-enantiomer configuration | Anxiolytic, anticonvulsant, analgesic effects | Binds with high affinity to the alpha2-delta subunit of voltage-gated calcium channels. nih.gov |

| GABA analogue structure | Modulation of neurotransmission | Does not act on GABA receptors directly, but presynaptically modulates the release of excitatory neurotransmitters. nih.gov |

| β-amino group | Covalent bond formation with PLP cofactor in MesAT | Replaces the internal aldimine bond, forming an external aldimine intermediate for enzymatic processing. nih.gov |

| Carboxylate group | Anchoring within enzyme active site | Forms a salt bridge with key residues (e.g., Arg-54 in MesAT), ensuring proper orientation for catalysis. nih.gov |

| Aliphatic side chain | Specificity and binding affinity | Fits into a hydrophobic pocket within the enzyme's active site. nih.gov |

Analytical and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of 3-amino-5-methylhexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the backbone structure of this compound.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum, typically run in deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the different proton environments. google.com Key expected signals include those for the methyl protons of the isobutyl group, the methine proton of the isobutyl group, the methylene (B1212753) protons adjacent to the chiral center and the carboxyl group, and the methine proton at the chiral center. The coupling patterns and integration of these signals are used to confirm the connectivity of the atoms. google.com For example, a published ¹H NMR spectrum in D₂O showed peaks at approximately δ 0.88 (d, 3H), 0.90 (d, 3H), 1.21 (t, 2H), 1.52-1.75 (m, 1H), 2.1-2.4 (m, 3H), and 2.89-3.06 (m, 2H). google.com

Chiral shift reagents can also be employed in NMR to distinguish between the enantiomers of this compound.

Table 1: Representative NMR Data for this compound and Related Structures

| Compound | Nucleus | Solvent | Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|---|

| (S)-(+)-3-aminomethyl-5-methylhexanoic acid | ¹H NMR | D₂O | 0.88 (d, 3H, J=6.5 Hz), 0.90 (d, 3H, J=6.5 Hz), 1.21 (t, 2H, J=7 Hz), 1.52-1.75 (m, 1H), 2.1-2.4 (m, 3H), 2.89-3.06 (m, 2H) | google.com |

| (±)-3-(carbamoylmethyl)-5-methylhexanoic acid | ¹H NMR | CDCl₃ | 0.92 (d, 6H, J = 6.6 Hz), 1.23 (dd, 2H, Jχ = 6.6 Hz, J2 = 6.5 Hz), 1.64 (m, 1H), 2.25-2.40 (m, 1H), 2.40-2.55 (m, 4H) | google.com |

| (±)-3-(carbamoylmethyl)-5-methylhexanoic acid | ¹³C NMR | CDCl₃ | 22.4, 25.1, 29.5, 38.4, 43.4, 179.2 | google.com |

| (R)-(+)-α-phenylethylamine salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid | ¹H NMR | DMSO-d₆ | 0.83 (d, 6H, J=6.4 Hz), 1.1-1.4 (m, 2H), 1.32 (d, 3H, 6.6 Hz), 1.50-1.75 (m, 1H), 2.0-2.3 (m, 5H), 4.11 (q, 1H, J=6.6 Hz), 6.0 (s, (broad), 3H), 6.72 (s, 1H), 7.2-7.5 (m, 6H) | google.com |

Chromatographic Analysis

Chromatographic techniques are indispensable for assessing the purity and enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. Reversed-phase HPLC methods are commonly used, where the compound is separated from its impurities on a nonpolar stationary phase. nih.gov

For the crucial determination of enantiomeric excess, chiral HPLC is the method of choice. rug.nl This involves the use of a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers. Polysaccharide-based chiral stationary phases, such as those with cellulose (B213188) or amylose (B160209) derivatives, are frequently employed. phenomenex.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. For instance, a Chiralcel OD-H column has been used with a mobile phase of hexane/isopropanol/formic acid to achieve enantiomeric purity greater than 99%. google.com

Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can also be used to form diastereomers that can be separated on a standard achiral HPLC column.

Table 2: HPLC Methods for the Analysis of this compound and Related Compounds

| Analysis Type | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Enantiomeric Purity | Chiralcel OD-H | Hexane/isopropanol/formic acid (96/4/0.1) | Not specified | google.com |

| Purity and Impurities | Purospher STAR RP-8e | Isocratic elution | Fluorescence (Ex: 345 nm, Em: 450 nm) after post-column derivatization with o-phtaldialdehyde/2-mercaptoethanol | nih.gov |

| Enantiomeric Purity | Chiralcel® OD-RH, Chiralpak® IA | 0.1% Trifluoroacetic Acid / Acetonitrile (B52724) | UV @ 220 nm | phenomenex.comrsc.org |

| Purity | Not specified | Not specified | Not specified | google.com |

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity profiling, including higher resolution, faster analysis times, and increased sensitivity. ijpsr.comresearchgate.net This is achieved by using columns with smaller particle sizes (sub-2 µm). ijpsr.com UPLC is particularly well-suited for separating and quantifying trace-level impurities that may be present in the this compound sample. ijpsr.com

A developed UPLC method for a related compound, pregabalin (B1679071), utilized a phenyl-hexyl stationary phase and a gradient elution with a phosphate (B84403) buffer and acetonitrile mobile phase. ijpsr.com This method was capable of separating known impurities and degradation products in a short run time. ijpsr.com Such methods are crucial for quality control and stability studies, ensuring the final product meets stringent purity requirements. researchgate.net

Mass Spectrometric Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to help identify its structure and any impurities. arkat-usa.org

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar molecules like amino acids. In positive ion mode, this compound will typically be observed as the protonated molecule [M+H]⁺. nih.gov In negative ion mode, it can be detected as the deprotonated molecule [M-H]⁻. nih.gov The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with a high degree of confidence.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the molecule. In an MS/MS experiment, the parent ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the connectivity of the atoms in the molecule. For example, a study on (S)-3-Amino-5-methylhexanoic acid reported a precursor m/z of 144.10247 for the [M-H]⁻ ion in LC-MS analysis. nih.gov Another source indicated a precursor m/z of 146.2 for the [M+H]⁺ ion. nih.gov

Table 3: Mass Spectrometric Data for this compound

| Ionization Mode | Precursor Ion | Precursor m/z | Instrumentation | Reference |

|---|---|---|---|---|

| Negative ESI | [M-H]⁻ | 144.10247 | UPLC Q-Tof Premier, Waters | nih.gov |

| Positive ESI | [M+H]⁺ | 146.2 | TQD, Waters | nih.gov |

| Positive ESI | [M+H]⁺ | Not specified | Not specified | arkat-usa.org |

LC-MS and HR-MS for Structural Elucidation of Degradants and Impurities

Liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HR-MS) are indispensable tools for identifying and structurally characterizing degradants and impurities of this compound. lcms.czlcms.cz These methods are particularly vital in pharmaceutical development and quality control to ensure the purity and stability of the active compound. lcms.cz Forced degradation studies, which involve subjecting the compound to stress conditions like oxidation or extreme pH, are often performed to intentionally generate potential degradation products. lcms.cz

The LC component separates the parent compound from its impurities, and the MS component provides mass information, which is critical for identification. lcms.cz HR-MS offers highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. mdpi.com For instance, LC/Q-TOF (Quadrupole Time-of-Flight) MS can be used to detect mass changes corresponding to chemical modifications such as oxidation or deamination. lcms.cz The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural details, helping to pinpoint the exact location of modifications on the molecule. lcms.cz

Commonly observed impurities in amino acids can be detected and quantified using these techniques, ensuring the final product meets stringent purity requirements. mdpi.com

Stereochemical Analysis Methods

The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct biological activities. Therefore, precise methods for separating and determining the absolute configuration of these stereoisomers are essential.

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a primary technique for separating the enantiomers of this compound. scas.co.jp This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. scas.co.jpchiraltech.com High-performance liquid chromatography (HPLC) with a chiral column is a common approach. scas.co.jp

The choice of the chiral stationary phase is crucial for achieving effective separation. scas.co.jp For amino acids and their derivatives, various types of CSPs are available, including Pirkle-type, ligand exchange, and host-guest type columns. scas.co.jp The separation mechanism often involves a combination of interactions such as hydrogen bonding, charge transfer, and steric hindrance between the analyte and the CSP. scas.co.jp For instance, a Russian patent describes the use of a YMC Pack Pro C18 column with a chiral modifier, the D-Marfey reagent, for the analysis of (S)-pregabalin, which is structurally related to this compound. google.com

The mobile phase composition, flow rate, and temperature are optimized to achieve the best resolution between the enantiomeric peaks. chiraltech.com Chiral HPLC is not only used for analytical purposes to determine enantiomeric purity but can also be scaled up for the preparative separation of enantiomers. scas.co.jp

Marfey's Method for Absolute Configuration Determination

Marfey's method is a well-established chemical derivatization technique used to determine the absolute configuration of amino acids. nih.govnih.gov The method involves reacting the amino acid with a chiral derivatizing reagent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent. nih.govmdpi.com This reaction forms diastereomers that can be separated and analyzed by reversed-phase liquid chromatography (RP-LC). nih.gov

The elution order of the diastereomers is dependent on the stereochemistry of the original amino acid. nih.gov By comparing the retention time of the derivative of the unknown amino acid with the derivatives of known D- and L-amino acid standards, the absolute configuration can be assigned. nih.gov The use of LC-MS in conjunction with Marfey's method, sometimes referred to as the "advanced Marfey's method," enhances the sensitivity and specificity of the analysis, allowing for the determination of the absolute configurations of even unusual amino acids for which standards may not be available. nih.gov

Physicochemical Characterization Methodologies

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and manufacturing processes.

Solubility Determination in Varied Solvent Systems

The solubility of this compound, specifically the (S)-enantiomer (pregabalin), has been studied in various pure and binary solvent systems. ul.ieresearchgate.netacs.org These studies are crucial for designing crystallization processes and for formulation development. The solubility is typically determined gravimetrically over a range of temperatures. ul.ieresearchgate.netacs.org

Research has shown that the solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid is temperature-dependent. ul.ieresearchgate.netacs.org For instance, its solubility in pure solvents like water, methanol (B129727), and 2-propanol, as well as in binary mixtures of methanol/water and 2-propanol/water, has been reported between 283.15 K and 338.15 K. ul.ieresearchgate.netacs.org In binary solvent systems, the solubility can exhibit a maximum at a specific solvent composition. ul.ieresearchgate.netacs.org

The experimental solubility data are often correlated with thermodynamic models such as the modified Apelblat equation and the Jouyban-Acree model to predict solubility at different conditions. ul.ieresearchgate.netacs.org These models are valuable tools for process optimization.

Table 1: Solvents Studied for (S)-3-(Aminomethyl)-5-methylhexanoic Acid Solubility

| Solvent System | Temperature Range (K) |

|---|---|

| Water | 283.15 - 338.15 |

| Methanol | 283.15 - 338.15 |

| 2-Propanol | 283.15 - 338.15 |

| Methanol + Water Mixtures | 283.15 - 338.15 |

| 2-Propanol + Water Mixtures | 283.15 - 338.15 |

> Data sourced from studies on the solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid. ul.ieresearchgate.netacs.org

Crystallization Kinetics and Nucleation Research

Research into the crystallization kinetics and nucleation of this compound, particularly its (S)-enantiomer, is vital for controlling the crystal form and size distribution during manufacturing. researchgate.net Understanding the link between solution chemistry and nucleation is essential for developing robust crystallization processes. researchgate.net

Studies have investigated the influence of solvent composition on nucleation. For instance, in the case of the structurally similar γ-amino acid pregabalin, water was found to enhance both the kinetic and thermodynamic aspects of nuclei formation. researchgate.net Techniques like induction time measurements and dynamic light scattering are used to study the early stages of crystallization. researchgate.net

The kinetics of crystallization can be influenced by factors such as supersaturation, temperature, and the presence of impurities. nih.gov Nonisothermal kinetic models can be employed to determine parameters like the activation energy of nucleation. nih.gov Such studies provide insights into whether the crystallization process is governed by mass transfer or thermodynamics under different conditions. nih.gov

Thermodynamic Analysis of Solution and Crystallization Processes

The thermodynamic properties of this compound, specifically its (S)-enantiomer, in solution and during crystallization are crucial for designing and optimizing purification and formulation processes. Research has focused on understanding its solubility in various solvent systems and the energetic changes associated with its dissolution and nucleation.

Solubility and Solution Thermodynamics

The solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid has been systematically determined in pure solvents and binary solvent mixtures across a temperature range of 283.15 K to 338.15 K. acs.org Studies have utilized the gravimetric method to measure equilibrium solubility in solvents such as water, methanol, and 2-propanol, as well as in methanol/water and 2-propanol/water mixtures. acs.orgul.ie

It has been observed that the solubility of the compound generally increases with a higher fraction of water in the solvent mixture, a common characteristic for amino acids. researchgate.net For instance, in 2-propanol and water mixtures, a maximum solubility is seen when the mole fraction of 2-propanol to the total solvent is between 0.15 and 0.25. acs.orgul.ieresearchgate.net In methanol and water mixtures, this maximum occurs at a methanol mole fraction between 0.35 and 0.5. acs.orgul.ieresearchgate.net

To model the experimental solubility data, several thermodynamic and empirical models have been employed. The modified Apelblat equation is frequently used to correlate the mole fraction solubility with temperature. researchgate.net This semi-empirical model provides a good fit for the temperature dependence of solubility in various solvents. acs.orgresearchgate.net Other models like the (CNIBS)/Redlich-Kister, Wilson, NRTL, and Jouyban–Acree equations have been used to describe the influence of solvent composition and temperature on solubility, with the Jouyban–Acree model often providing the best fit to the experimental data. acs.orgul.ieresearchgate.net

The dissolution process has been characterized by calculating the standard thermodynamic properties such as the enthalpy of solution (ΔH°soln). ul.ieacs.org These values can be derived from the solubility data using the modified Apelblat equation. acs.org The thermodynamic analysis indicates that the dissolution is an endothermic process, with the enthalpy of solution being positive across the studied solvent compositions.

Table 1: Mole Fraction Solubility (x₁) of (S)-3-(Aminomethyl)-5-methylhexanoic Acid in Pure Solvents at Various Temperatures (K) Data sourced from Cogoni et al., 2016. acs.orgul.ie

| Temperature (K) | Water | Methanol | 2-Propanol |

|---|---|---|---|

| 283.15 | 0.0381 | 0.0031 | 0.0004 |

| 293.15 | 0.0515 | 0.0045 | 0.0006 |

| 303.15 | 0.0682 | 0.0063 | 0.0009 |

| 313.15 | 0.0889 | 0.0088 | 0.0013 |

| 323.15 | 0.1145 | 0.0121 | 0.0018 |

| 333.15 | 0.1459 | 0.0165 | 0.0026 |

Crystallization Thermodynamics

The crystallization of this compound from solution is a critical step for obtaining the compound in a pure, solid form. The thermodynamics of this process are intrinsically linked to the solution's chemistry and the level of supersaturation. researchgate.net Supersaturation (S), defined as the ratio of the actual solute concentration to its equilibrium solubility (C/C*), is the driving force for nucleation and crystal growth. researchgate.net

Studies combining induction time experiments with classical nucleation theory (CNT) have been conducted to understand the crystallization kinetics and thermodynamics. researchgate.net Research shows that the ease of nucleation is enhanced by increased solubility and a higher water fraction in the solvent. researchgate.net Water was found to facilitate both the kinetic and thermodynamic aspects of forming a stable nucleus. researchgate.net The probability of crystallization increases sharply with a higher supersaturation ratio. researchgate.net

The interplay between different solid forms, such as hydrates and anhydrates, also plays a significant role in the crystallization process. The formation of a hydrate (B1144303) form has been observed in pure water, as indicated by dynamic light scattering measurements showing larger clusters. researchgate.net However, this hydrate can be unstable and rapidly convert back to its anhydrate form, which complicates the direct measurement of the hydrate's solubility. researchgate.net

The differentiation between enantiomers during crystallization can be achieved through the formation of diastereomeric salts with chiral resolving agents, a process governed by thermodynamic control. smolecule.com For example, using (R)-1-phenylethylamine in a chloroform-ethanol solvent system with a controlled temperature gradient allows for the selective crystallization of the desired diastereomeric salt.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies

The synthesis of specific enantiomers of 3-amino-5-methylhexanoic acid continues to be a significant area of research, driven by the need for more efficient, cost-effective, and environmentally benign processes. Future research is increasingly focused on asymmetric and biocatalytic methods to overcome the limitations of classical resolution.

Novel approaches are moving beyond traditional methods, which often involve resolving racemic mixtures with chiral agents, a process that can be inefficient. Modern strategies increasingly employ organocatalysis, which offers a versatile and scalable alternative. nih.gov For instance, the quinine-mediated desymmetrization of 3-isobutylglutaric anhydride (B1165640) represents a key step in a highly enantioselective synthesis route. nih.govresearchgate.net

Enzymatic and biocatalytic methods are also at the forefront of innovation. Lipases, such as those from Thermomyces lanuginosus or Candida antarctica, are being used for the kinetic resolution of intermediate esters like (RS)-ethyl-3-cyano-5-methylhexanoate, achieving high enantiomeric excess. rug.nlresearchgate.net Research into immobilized enzymes further enhances reusability and process stability, paving the way for more sustainable industrial production. researchgate.net The use of β-transaminases, like the one from Mesorhizobium sp., for the synthesis of β-amino acids also presents a promising biocatalytic route. nih.gov

Future synthetic strategies will likely focus on combining the advantages of different catalytic systems and developing novel catalysts, such as bifunctional catalysts bearing both a thiourea (B124793) moiety and an amino group on a chiral scaffold, to achieve even greater selectivity and efficiency. googleapis.com

Table 1: Comparison of Modern Synthetic Methods for Chiral this compound Derivatives

| Synthetic Strategy | Key Features | Typical Reagents/Catalysts | Advantages |

|---|---|---|---|

| Organocatalytic Desymmetrization | Asymmetric ring-opening of a prochiral anhydride. | Quinine, Chiral Sulfonamides | High enantioselectivity, versatile. nih.govresearchgate.net |

| Enzymatic Kinetic Resolution | Selective hydrolysis of a racemic intermediate. | Lipases (e.g., TL lipase), Amidases | High enantiomeric purity (>99% ee), mild conditions. rug.nlresearchgate.net |

| Asymmetric Hydrogenation | Reduction of a prochiral precursor. | Chiral metal complexes (e.g., Rh-DuPHOS) | High efficiency for large-scale production. google.com |

| Chiral Auxiliary-Based Synthesis | Covalent attachment of a chiral molecule to guide stereoselective reactions. | Evans auxiliaries, (R)-(+)-α-phenylethylamine | Predictable stereochemical outcome. nih.gov |

Exploration of Undiscovered Biochemical Pathways and Interactions

While the (S)-enantiomer is known to modulate calcium channel function and activate L-glutamic acid decarboxylase (GAD), leading to increased GABA levels, the full spectrum of biochemical interactions for this compound is not yet fully understood. googleapis.comfda.gov Future research is poised to uncover novel molecular targets and pathways, potentially revealing new biological functions.

A significant area of exploration lies in its interaction with aminotransferases. Detailed crystallographic studies have shown that (R)-3-amino-5-methylhexanoic acid binds covalently to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the active site of a bacterial S-selective transaminase from Mesorhizobium sp. (MesAT). nih.gov This binding occurs in a reverse orientation compared to how α-amino acids bind, a unique feature suggesting that the active site has specifically evolved to accommodate both types of substrates. nih.govrug.nlsemanticscholar.org This discovery opens up avenues for investigating analogous interactions in other PLP-dependent enzymes and exploring the role of this compound in microbial or even mammalian metabolic pathways that are yet to be discovered.

Future research could employ techniques such as isotopic labeling combined with NMR or mass spectrometry to trace the metabolic fate of this compound in vitro and in vivo. This could identify novel metabolites and enzymatic transformations, such as transamination to keto-derivatives or oxidative decarboxylation, potentially mediated by mitochondrial enzymes. Identifying these pathways could elucidate new biological roles for the compound beyond its known neurological effects.

Advancement of Analytical Techniques for Comprehensive Compound Characterization

The increasing complexity of research involving this compound and its derivatives necessitates the development and application of more sophisticated analytical techniques. While standard methods like HPLC are well-established for routine analysis, future work demands a deeper characterization of stereochemistry, intermolecular interactions, and quantification in complex biological samples. hmdb.ca

To accurately determine enantiomeric purity, especially in biological matrices, advanced methods are being employed. These include chiral derivatization using reagents like Marfey's reagent (FDAA), followed by liquid chromatography-mass spectrometry (LC-MS/MS), and capillary electrophoresis (CE) utilizing cyclodextrin-based chiral selectors.

Furthermore, understanding the compound's interaction with protein targets is crucial. Modern biophysical techniques are essential for this purpose. Surface plasmon resonance (SPR) can provide real-time data on binding kinetics, while isothermal titration calorimetry (ITC) measures the thermodynamic parameters of these interactions. For a detailed structural understanding of how the compound binds to a protein, high-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable. nih.gov These methods were instrumental in revealing the binding mode of the (R)-enantiomer within the MesAT active site. nih.gov

Table 2: Advanced Analytical Techniques for the Characterization of this compound

| Analytical Goal | Technique | Information Provided |

|---|---|---|

| Enantiomeric Purity | Chiral Derivatization with LC-MS/MS | High-sensitivity quantification of enantiomers in complex mixtures. |

| Enantiomeric Purity | Capillary Electrophoresis (CE) | Separation and quantification of enantiomers using chiral selectors. |

| Protein Binding Kinetics | Surface Plasmon Resonance (SPR) | Real-time association and dissociation rate constants (ka/kd). |

| Protein Binding Thermodynamics | Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH) and entropy (ΔS) of binding. |

| High-Resolution Structure | X-ray Crystallography / Cryo-EM | Atomic-level 3D structure of the compound bound to its molecular target. nih.gov |

Potential Applications as a Chemical Scaffold in Interdisciplinary Research

The intrinsic structural features of this compound, including its chiral center, amino group, and carboxylic acid function, make it a valuable building block, or chemical scaffold, for the synthesis of more complex and novel molecules. Its β-amino acid structure can confer resistance to enzymatic degradation compared to natural α-amino acids, a desirable trait in drug development. chemicalbook.com

The utility of this structural motif is evident in nature. For example, theopapuamides, a class of marine cyclodepsipeptides with potent antifungal and cytotoxic activities, incorporate a related building block, (3S,4S)-4-amino-2,3-dihydroxy-5-methylhexanoic acid. mdpi.com This highlights the potential of using this compound as a starting point for the synthesis of novel peptide-based therapeutics or biochemical probes.

Future interdisciplinary research could leverage this scaffold to create libraries of new compounds. By modifying the amino or carboxylic acid groups, or by introducing new functional groups onto the hexanoic acid backbone, researchers can systematically explore new chemical space. This could lead to the discovery of molecules with novel biological activities, from enzyme inhibitors to new receptor ligands. Its use in the synthesis of branched-chain amino sugars, which are components of antibiotics, further underscores its versatility as a precursor for diverse and complex chemical entities. rsc.org The development of derivatives could yield valuable tools for chemical biology and lead to new therapeutic candidates in a range of disease areas.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Amino-5-methylhexanoic acid, and how do they influence experimental design?

- Answer: The compound (CAS 3653-34-7) has a molecular formula of C₇H₁₅NO₂, a molecular weight of 145.19 g/mol, and a melting point of 249–250°C . These properties dictate its solubility in polar solvents (e.g., water or ethanol at elevated temperatures) and stability under standard storage conditions (ambient temperature, moisture-free). Researchers should avoid exposure to strong acids/alkalis or oxidizing agents to prevent decomposition .

Q. What synthetic routes are available for this compound, and how do reaction conditions affect yield?

- Answer: Two primary methods include:

- Hydrolysis of nitriles: Reduction of 3-cyano-5-methylhexanoic acid using catalytic hydrogenation or LiAlH₄ yields the target compound. Optimize pH (neutral to slightly acidic) and temperature (40–60°C) to minimize side reactions .

- Amino-functionalization: Hydrazine hydrate reacts with thiohydantoin derivatives under controlled conditions (reflux in ethanol, 12–24 hours) to form amino-substituted products. Yields depend on stoichiometric ratios and purity of starting materials .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer: Use a combination of:

- Spectroscopy: ¹H/¹³C NMR (δ 1.2–2.5 ppm for methyl groups; δ 3.1–3.5 ppm for amine protons) and IR (broad peak ~3300 cm⁻¹ for NH₂ stretching) .

- Chromatography: Reverse-phase HPLC with UV detection (λ = 210–220 nm) or LC-MS (m/z 145.19 for [M+H]⁺) to confirm purity >95% .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound synthesis be resolved?

- Answer: Chiral resolution techniques include:

- Chiral chromatography: Use columns with immobilized β-cyclodextrin or cellulose-based stationary phases to separate (R)- and (S)-enantiomers .

- Enzymatic resolution: Lipases or acylases selectively catalyze the hydrolysis of one enantiomer from a racemic mixture, yielding >99% enantiomeric excess .

Q. What strategies enable functionalization of this compound for peptide mimetics or enzyme inhibition studies?

- Answer:

- Acylation: React the amine group with activated esters (e.g., NHS esters) to form amide bonds. Use DMF as a solvent and DMAP as a catalyst at 0–25°C .

- Thionation: Treat with Lawesson’s reagent (2.5 equiv, toluene, 80°C) to replace carbonyl oxygen with sulfur, enhancing bioactivity .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they mitigated?

- Answer: Challenges include low endogenous concentrations and matrix interference. Solutions involve:

- Derivatization: Use fluorogenic tags (e.g., o-phthalaldehyde) to enhance detectability in HPLC-FLD .

- Stable isotope dilution: Employ ¹³C-labeled internal standards for LC-MS/MS to improve accuracy .

Methodological Considerations

Q. How should reaction conditions be optimized for synthesizing this compound derivatives?

- Answer:

- Temperature control: Maintain <60°C to prevent racemization during amide bond formation.

- Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require inert atmospheres to avoid oxidation .

Q. What protocols ensure stability during long-term storage of this compound?

- Answer: Store in amber glass vials under argon at –20°C. Desiccate with silica gel to prevent hygroscopic degradation. Monitor purity biannually via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。